molecular formula C12H16N2O2 B13320531 4-(4-Aminopiperidin-1-yl)benzoic acid

4-(4-Aminopiperidin-1-yl)benzoic acid

Cat. No.: B13320531
M. Wt: 220.27 g/mol
InChI Key: MNDXSKUJAFLWKY-UHFFFAOYSA-N
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Description

4-(4-Aminopiperidin-1-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid backbone linked to a 4-aminopiperidine moiety. This structure combines the carboxylic acid's polarity with the piperidine ring's conformational flexibility, making it a versatile scaffold in medicinal chemistry. Its molecular formula is C₁₂H₁₆N₂O₂ (molecular weight: 236.27 g/mol), and it is often utilized in drug discovery for its ability to modulate pharmacokinetic properties like solubility and bioavailability.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

4-(4-aminopiperidin-1-yl)benzoic acid

InChI

InChI=1S/C12H16N2O2/c13-10-5-7-14(8-6-10)11-3-1-9(2-4-11)12(15)16/h1-4,10H,5-8,13H2,(H,15,16)

InChI Key

MNDXSKUJAFLWKY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminopiperidin-1-yl)benzoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from 1,5-diaminopentane, cyclization can be achieved using suitable reagents and conditions.

    Introduction of the Amino Group: The amino group can be introduced via amination reactions. This can be done by reacting the piperidine derivative with an appropriate amine source under suitable conditions.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the piperidine derivative with a benzoic acid derivative. This can be achieved through various coupling reactions, such as amidation or esterification, depending on the specific functional groups present on the intermediates.

Industrial Production Methods

Industrial production of 4-(4-Aminopiperidin-1-yl)benzoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminopiperidin-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the benzoic acid moiety can yield benzyl alcohol derivatives.

Scientific Research Applications

4-(4-Aminopiperidin-1-yl)benzoic acid is a chemical compound with diverse scientific research applications, particularly in medicinal chemistry, materials science, biological research, and industrial applications. Its unique structure, featuring a piperidine ring and a benzoic acid moiety, allows for diverse chemical reactivity and biological activity.

Scientific Research Applications

Medicinal Chemistry 4-(4-Aminopiperidin-1-yl)benzoic acid serves as a fundamental building block in synthesizing pharmaceutical compounds, especially those targeting neurological and psychiatric disorders. In medicinal chemistry, it may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The piperidine ring can mimic natural neurotransmitters, while the benzoic acid moiety can enhance binding affinity and specificity.

Materials Science The compound can be used in developing novel materials with specific electronic or optical properties.

Biological Research It can serve as a probe or ligand in studies involving receptor binding and signal transduction pathways.

Industrial Applications The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Similar Compounds

Several compounds share structural similarities with 4-(4-Aminopiperidin-1-yl)benzoic acid:

  • 4-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride: A salt form of the compound with enhanced solubility.
  • 4-(4-Aminopiperidin-1-yl)benzamide: A derivative with an amide group instead of the carboxylic acid group.
  • 4-(4-Aminopiperidin-1-yl)benzonitrile: A derivative with a nitrile group instead of the carboxylic acid group.

Related Compounds Research

Mechanism of Action

The mechanism of action of 4-(4-Aminopiperidin-1-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as receptors or enzymes, to exert its effects. The piperidine ring can mimic natural neurotransmitters, while the benzoic acid moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 4-(4-Aminopiperidin-1-yl)benzoic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Relevance
4-(4-Aminopiperidin-1-yl)benzoic acid C₁₂H₁₆N₂O₂ 236.27 Benzoic acid, 4-aminopiperidine Kinase/demethylase inhibition
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid C₁₃H₁₈N₂O₂ 250.30 Benzoic acid, methylpiperazine Undisclosed; used in synthesis
4-((4-Chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoic acid C₁₅H₁₆ClN₅O₂ 333.78 Benzoic acid, triazine, piperidine Antimicrobial activity
Methyl 4-(4-aminopiperidine-1-carbonyl)benzoate hydrochloride C₁₄H₁₇N₂O₃·HCl 300.76 Ester, aminopiperidine, hydrochloride Laboratory reagent
2-(4-Benzylpiperazin-1-ylmethyl)benzoic acid C₁₉H₂₂N₂O₂ 310.39 Benzoic acid, benzylpiperazine Potential CNS targeting

Key Observations:

  • Piperidine vs. Piperazine Derivatives : Substitution of piperidine with piperazine (e.g., methylpiperazine in ) introduces an additional nitrogen atom, altering basicity and hydrogen-bonding capacity. Piperazine derivatives often exhibit enhanced solubility in acidic environments due to protonation .
  • Amino Group Impact: The 4-aminopiperidine group in the target compound provides a primary amine for hydrogen bonding, unlike methylpiperazine (tertiary amine) or benzylpiperazine (bulky substituent). This difference influences target selectivity, particularly in enzymes like lysine-specific histone demethylases (KDM1A/B) .
  • Functional Group Modifications : The triazine-containing analog () introduces a chlorine atom and a heterocyclic ring, increasing molecular weight and lipophilicity. This compound demonstrated 90.3% yield in synthesis and antimicrobial activity, attributed to the electron-withdrawing chlorine and triazine’s planar geometry .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The primary amine in 4-(4-aminopiperidin-1-yl)benzoic acid improves aqueous solubility compared to methylpiperazine derivatives, which are more lipophilic due to the methyl group .
  • pKa Values : The benzoic acid moiety (pKa ~2.5) and the piperidine amine (pKa ~10.5) create a zwitterionic structure at physiological pH, enhancing membrane permeability .

Biological Activity

4-(4-Aminopiperidin-1-yl)benzoic acid, also known as a benzoic acid derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by the presence of an aminopiperidine moiety, which contributes to its interaction with various biological targets. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(4-Aminopiperidin-1-yl)benzoic acid can be represented as follows:

C12H16N2O2\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_2

This compound consists of a benzoic acid core substituted with a 4-aminopiperidine group, which enhances its solubility and bioactivity.

The biological activity of 4-(4-Aminopiperidin-1-yl)benzoic acid is primarily mediated through its interaction with specific enzymes and receptors. Notable mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Protein Interaction : It interacts with proteins involved in cell signaling pathways, potentially affecting cellular proliferation and apoptosis .

Antimicrobial Activity

Research indicates that 4-(4-Aminopiperidin-1-yl)benzoic acid exhibits antimicrobial properties against several bacterial strains. Its effectiveness is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antitumor Effects

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Neuroprotective Properties

In vitro studies suggest that 4-(4-Aminopiperidin-1-yl)benzoic acid may protect neurons from oxidative stress-induced damage. This is particularly relevant in models of neurodegenerative diseases where oxidative damage plays a significant role .

In Vitro Studies

A study evaluating the effects of 4-(4-Aminopiperidin-1-yl)benzoic acid on human foreskin fibroblasts revealed significant activation of autophagy and proteasomal pathways. The compound enhanced the degradation of misfolded proteins, suggesting potential applications in age-related proteostasis disorders .

In Vivo Studies

Animal model studies have demonstrated that administration of this compound can lead to improved outcomes in models of acute pancreatitis. The mechanism appears to involve modulation of inflammatory responses and enhancement of cellular repair processes .

Pharmacokinetics

The pharmacokinetic profile of 4-(4-Aminopiperidin-1-yl)benzoic acid indicates good oral bioavailability and moderate metabolic stability. It undergoes phase I metabolic reactions predominantly via cytochrome P450 enzymes, impacting its therapeutic efficacy .

Safety and Toxicity

While generally well-tolerated, high doses of 4-(4-Aminopiperidin-1-yl)benzoic acid can lead to toxicity characterized by liver enzyme elevation and gastrointestinal disturbances. Careful dosage management is essential in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Aminopiperidin-1-yl)benzoic acid, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves coupling 4-aminopiperidine with a benzoic acid derivative. For example, trans-[4-(Aminocyclohexyl)oxy]benzoic acid and related intermediates are prepared via nucleophilic substitution or condensation reactions under anhydrous conditions. Triethylamine is often used as a base to deprotonate reactive sites, and solvents like DMF facilitate high-yield coupling. Intermediate purification via recrystallization or column chromatography is critical .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and confirm substitution patterns on the piperidine and benzoic acid moieties.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways.
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm is standard .
  • UV-Vis Spectroscopy : Used to study electronic transitions, especially in complexes (e.g., with metalloenzymes) .

Q. What safety precautions are recommended for handling 4-(4-Aminopiperidin-1-yl)benzoic acid in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols.
  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water immediately .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining the compound’s solid-state structure?

  • Methodological Answer :

  • Software Tools : Use SHELXL for refinement, leveraging its robust algorithms for handling twinning or high thermal motion.
  • Validation Metrics : Cross-check R-factors, electron density maps, and Hirshfeld surfaces to identify disorder or solvent effects.
  • Complementary Techniques : Pair X-ray diffraction with powder XRD or solid-state NMR to resolve ambiguities in unit cell parameters .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or enzyme-based catalysts for regioselective coupling.
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability.
  • Continuous Flow Reactors : Enhance heat/mass transfer and reduce reaction times compared to batch processes .

Q. How does pH influence the stability of 4-(4-Aminopiperidin-1-yl)benzoic acid in aqueous solutions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests at pH 3–10 (40°C, 75% RH). Monitor decomposition via HPLC.
  • Mechanistic Insight : Under acidic conditions, protonation of the piperidine amine may reduce solubility, while alkaline pH risks ester hydrolysis of related derivatives .

Q. What computational methods are used to predict binding interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., cytochrome P450 enzymes).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Binding Constant Analysis : Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How are structure-activity relationships (SARs) investigated for derivatives of this compound?

  • Methodological Answer :

  • Derivative Synthesis : Introduce substituents (e.g., sulfonamide, phosphoryl groups) at the benzoic acid or piperidine positions.
  • Biological Assays : Test enzyme inhibition (IC50_{50}) in vitro (e.g., CYP450 isoforms) or anti-inflammatory activity in cell models (e.g., COX-2 inhibition).
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity trends .

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